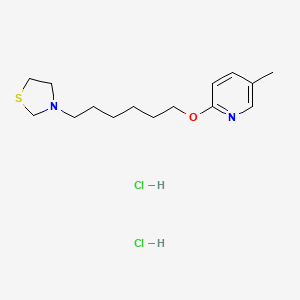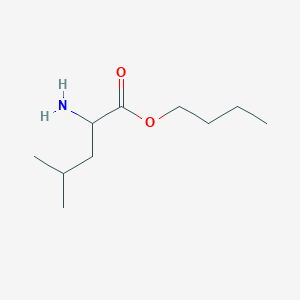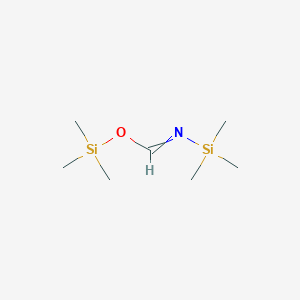
Trimethylsilyl (trimethylsilyl)methanimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl (trimethylsilyl)methanimidate is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a methanimidate moiety. This compound is notable for its utility in organic synthesis, particularly in the protection of functional groups and as a reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylsilyl (trimethylsilyl)methanimidate can be synthesized through the reaction of trimethylsilyl chloride with methanimidate derivatives under anhydrous conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and facilitate the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieving high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl (trimethylsilyl)methanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield simpler silane derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Including lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield siloxanes, while reduction can produce simpler silanes.
Applications De Recherche Scientifique
Trimethylsilyl (trimethylsilyl)methanimidate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines, facilitating complex synthetic routes.
Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.
Medicine: Utilized in the synthesis of pharmaceuticals, particularly in the protection of sensitive functional groups during drug development.
Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of trimethylsilyl (trimethylsilyl)methanimidate involves the formation of stable silyl ethers or silyl amines through nucleophilic attack on the silicon atom. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the stability of the intermediate compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilyl chloride: A commonly used silylating agent with similar reactivity.
Trimethylsilyl cyanide: Used in similar applications but with different reactivity profiles.
Tris(trimethylsilyl)silane: Known for its use in radical reactions and hydrosilylation.
Uniqueness
Trimethylsilyl (trimethylsilyl)methanimidate is unique due to its dual trimethylsilyl groups, which provide enhanced stability and reactivity compared to other silylating agents. This makes it particularly valuable in complex synthetic routes where multiple functional groups need to be protected simultaneously.
Propriétés
Numéro CAS |
38109-69-2 |
|---|---|
Formule moléculaire |
C7H19NOSi2 |
Poids moléculaire |
189.40 g/mol |
Nom IUPAC |
trimethylsilyl N-trimethylsilylmethanimidate |
InChI |
InChI=1S/C7H19NOSi2/c1-10(2,3)8-7-9-11(4,5)6/h7H,1-6H3 |
Clé InChI |
OTDRFKGIUXXUNN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N=CO[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


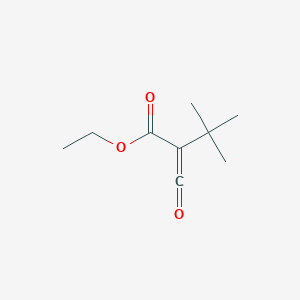
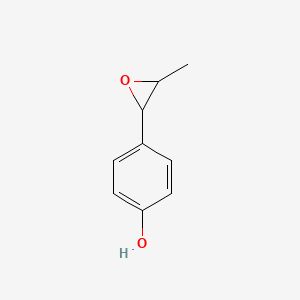
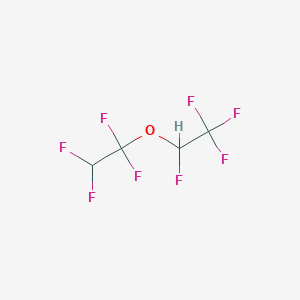
![4,6-Di-tert-butyl[1,1'-biphenyl]-2,3-dione](/img/structure/B14660259.png)
![Bis[4-(dimethylamino)-3,5-dimethylphenyl]methanone](/img/structure/B14660267.png)
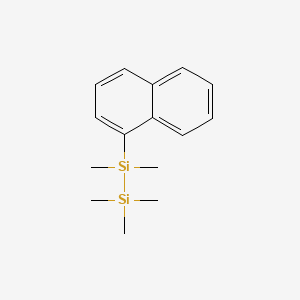

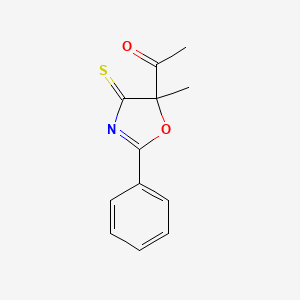
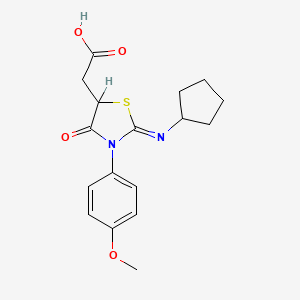
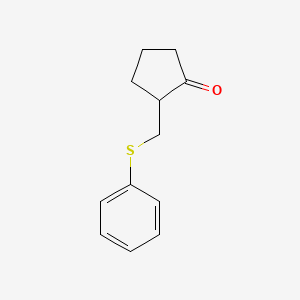
![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
